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Compound of Interest

Compound Name: AZ0108

Cat. No.: B10774882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism

of action of AZ0108, a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase

(PARP) enzymes. AZ0108 has garnered interest within the oncology research community for

its unique activity in blocking centrosome clustering, a process critical for the survival of many

cancer cells. This document details the quantitative data associated with AZ0108's activity,

outlines the experimental protocols for its synthesis and evaluation, and visualizes the key

pathways and workflows involved in its development.

Executive Summary
AZ0108 is a novel phthalazinone-based small molecule that selectively inhibits PARP1,

PARP2, and PARP6.[1][2][3] Its discovery stemmed from a phenotypic screen designed to

identify compounds that induce a multi-polar spindle phenotype in cancer cells, a characteristic

indicative of centrosome declustering.[1] This mechanism of action is of significant therapeutic

interest as cancer cells, unlike normal cells, often possess an abnormal number of

centrosomes and rely on clustering these into two poles to ensure successful cell division.[1]

By inhibiting this process, AZ0108 can selectively induce mitotic catastrophe and cell death in

cancer cells. The compound has demonstrated potent enzymatic and cellular activity and

exhibits favorable in vivo pharmacokinetic properties in preclinical models.
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The following tables summarize the key quantitative data for AZ0108, including its inhibitory

potency against various PARP enzymes and its cellular activity.

Table 1: In Vitro Enzymatic Activity of AZ0108

Target IC50 (µM)

PARP1 <0.03[2]

PARP2 <0.03[2]

PARP3 2.8

PARP6 0.083[2]

TNKS1 3.2

TNKS2 >3

Table 2: Cellular and In Vivo Activity of AZ0108

Assay Metric Value (µM) Cell Line

Centrosome

Clustering Inhibition
EC50 0.053 HeLa

Cytotoxicity GI50 0.017 OCI-LY-19

Experimental Protocols
This section provides detailed methodologies for the synthesis of AZ0108 and the key

experiments used to characterize its activity.

Representative Synthesis of AZ0108
While the precise, step-by-step synthesis protocol for AZ0108 is proprietary to AstraZeneca, a

representative synthesis can be inferred from the general procedures for creating

phthalazinone-based PARP inhibitors. The synthesis of the phthalazinone core typically

involves the condensation of a hydrazine derivative with a 2-carboxybenzaldehyde or a related

precursor. The following is a representative, multi-step protocol.
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Step 1: Formation of the Phthalazinone Core

A solution of 2-formylbenzoic acid and a suitable hydrazine derivative are dissolved in a

solvent such as ethanol or acetic acid.

The reaction mixture is heated to reflux for several hours until the reaction is complete, as

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by

filtration, washed with a cold solvent, and dried to yield the phthalazinone core structure.

Step 2: Functionalization of the Phthalazinone Core

The phthalazinone core is then subjected to a series of reactions to introduce the necessary

functional groups. This may involve reactions such as Negishi coupling to attach aromatic or

heterocyclic moieties.

For instance, a halogenated phthalazinone intermediate can be coupled with an organozinc

reagent in the presence of a palladium catalyst.

The reaction is carried out under an inert atmosphere in a suitable solvent like THF or DMF.

The reaction progress is monitored by TLC or LC-MS.

Step 3: Final Assembly and Purification

The final fragments of the molecule are introduced through standard organic chemistry

transformations, such as amide bond formation or alkylation reactions.

Once the synthesis is complete, the crude product is purified. Common purification

techniques include recrystallization or column chromatography on silica gel to yield the final,

pure AZ0108 compound.

The structure of the synthesized AZ0108 is then confirmed using analytical techniques such

as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
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High-Content Screening for Centrosome Clustering
Inhibitors
The discovery of AZ0108 was enabled by a high-content phenotypic screen. The following is a

representative protocol for such an assay.

Cell Seeding: HeLa cells, or another suitable cancer cell line with supernumerary

centrosomes, are seeded into 96-well or 384-well microplates and allowed to adhere

overnight.

Compound Treatment: The cells are then treated with a library of small molecules at a fixed

concentration for a duration that allows for entry into mitosis (typically 18-24 hours).

Cell Fixation and Staining: Following treatment, the cells are fixed with a solution of 4%

paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent like

Triton X-100. To visualize the cellular components, the cells are stained with specific

fluorescent dyes. For example, DAPI is used to stain the nuclei, an antibody against γ-tubulin

is used to label centrosomes, and an antibody against α-tubulin is used to visualize the

mitotic spindles.

Automated Microscopy: The stained plates are then imaged using an automated high-

content imaging system. Multiple images are captured from each well to ensure statistical

significance.

Image Analysis: Specialized image analysis software is used to automatically identify mitotic

cells and quantify the number of centrosomes and spindle poles in each. A multi-polar

phenotype, indicative of centrosome declustering, is scored.

Hit Identification: Compounds that induce a statistically significant increase in the percentage

of cells with a multi-polar phenotype are identified as "hits". These hits are then subjected to

further validation and characterization.

PARP Enzyme Inhibition Assay
The inhibitory activity of AZ0108 against PARP enzymes was likely determined using a

biochemical assay, such as those available from BPS Bioscience. A representative protocol for

a chemiluminescent PARP assay is as follows:
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Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the

substrate for the PARP enzyme.

Enzyme Reaction: The test compound (AZ0108) at various concentrations is added to the

wells, followed by the PARP enzyme (e.g., PARP1) and biotin-labeled NAD+. The plate is

then incubated to allow the enzymatic reaction to proceed.

Detection: After the incubation period, a solution containing streptavidin-HRP (Horseradish

Peroxidase) is added to the wells. The streptavidin-HRP binds to the biotinylated ADP-ribose

chains that have been added to the histones by the PARP enzyme.

Signal Generation: A chemiluminescent HRP substrate is added to the wells. The HRP

enzyme catalyzes the breakdown of the substrate, producing light.

Data Analysis: The intensity of the chemiluminescent signal is measured using a

luminometer. The signal is inversely proportional to the inhibitory activity of the compound.

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme

activity by 50%, is then calculated from the dose-response curve.

Cell Viability (Crystal Violet) Assay
The cytotoxic effects of AZ0108 on cancer cell lines can be assessed using a crystal violet

assay.

Cell Seeding: OCI-LY-19 cells, or another cancer cell line of interest, are seeded in a 96-well

plate and allowed to adhere and grow for 24 hours.

Compound Treatment: The cells are treated with various concentrations of AZ0108 and

incubated for a specified period (e.g., 72 hours).

Staining: After the treatment period, the culture medium is removed, and the cells are

washed with PBS. A 0.5% crystal violet solution in methanol is then added to each well, and

the plate is incubated at room temperature for 20 minutes. Crystal violet stains the DNA and

proteins of adherent, viable cells.

Washing and Solubilization: The staining solution is removed, and the plate is washed with

water to remove excess stain. The plate is then allowed to air dry. Once dry, a solubilization
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solution (e.g., 10% acetic acid) is added to each well to dissolve the stain.

Absorbance Measurement: The absorbance of the solubilized stain is measured using a

plate reader at a wavelength of approximately 570 nm. The absorbance is directly

proportional to the number of viable cells. The GI50 value, the concentration of the

compound that causes 50% inhibition of cell growth, is then calculated.

Visualizations
The following diagrams illustrate the key concepts related to AZ0108's mechanism of action

and discovery.
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Caption: Discovery workflow for AZ0108.
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Caption: Mechanism of action of AZ0108.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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